molecular formula C18H24N4O B1683193 TLR7 agonist 3

TLR7 agonist 3

货号: B1683193
分子量: 312.4 g/mol
InChI 键: GITVQUOQRHRGQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLR7 激动剂 3 是一种合成的、小分子化合物,可以激活 Toll 样受体 7 (TLR7),这种蛋白质参与先天免疫反应。 TLR7 主要表达在免疫细胞中,例如树突状细胞和巨噬细胞。 TLR7 激动剂 3 等激动剂激活 TLR7 会导致细胞因子和趋化因子的产生,这些因子在抗病毒和抗肿瘤免疫中起着至关重要的作用 .

准备方法

合成路线和反应条件: TLR7 激动剂 3 的合成涉及多个步骤,包括在咪唑甲基碳原子处进行烷基取代,引入三唑基部分。 这是利用三唑基点击化学来实现的。 反应条件通常包括使用氯仿、二氯甲烷和四氢呋喃,这些溶剂在使用前必须进行干燥和新鲜蒸馏 .

工业生产方法: TLR7 激动剂 3 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用自动化反应器和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: TLR7 激动剂 3 会经历各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生酮或醛,而还原可能产生醇 .

科学研究应用

The compound TLR7 agonists have diverse applications, primarily centered on their ability to stimulate the immune system. Toll-like receptor 7 (TLR7) agonists are being evaluated clinically as new therapies for solid tumors . TLR7 agonists augment immune activity and have potential for the treatment of chronic hepatitis B virus (HBV) infection .

Scientific Research Applications

Cancer Immunotherapy: TMDU researchers have explored the use of TLR7 agonists in cancer immunotherapy . Systemic administration of low-dose resiquimod is useful as a companion drug with PD-1/PD-L1 blockade therapy . This combination may have great potential to eradicate tumors, especially in immunosuppressive tumors with abundant regulatory T cell infiltration .

  • Resiquimod: In a melanoma mouse model, tumor volume was reduced by resiquimod (TLR7 agonist), and the effect was enhanced when combined with a PD-L1 blocker .
  • MBS8: MBS8 (TLR7/8 agonist) demonstrated anti-cancer activity, leading to the elimination of tumors in syngeneic mouse models .
  • Guretolimod (DSP-0509): This TLR7 agonist, under evaluation in a clinical study (NCT03416335), showed significant tumor reduction in mice . The adaptive immune response was initiated, as evidenced by the generation of tumor-specific CD8+ T cells .

Treatment of Chronic Hepatitis B Virus (HBV) Infection: TLR7 agonists have the potential for the treatment of chronic HBV infection . RO7020531, an oral prodrug of a TLR7 agonist, is in clinical development as part of a curative regimen against chronic hepatitis B .

  • RO7020531: A study assessed the safety and tolerability of RO7020531 (also called RG7854), a prodrug of the TLR7 agonist RO7011785, in healthy volunteers and patients with chronic HBV infection . All tested doses of RO7020531 were safe and had acceptable tolerability in healthy volunteers and patients .

Autoimmune Diseases: Aberrant activation of TLR7 has been implicated in several autoimmune diseases .

  • Cpd-7: Researchers have developed potent TLR7-specific antagonists via the modification of TLR7 agonists . Oral administration of Cpd-7 can protect lupus-prone mice against deadly autoimmunity . Treatment with Cpd-7 resulted in a significant decrease in proteinuria in a dose-dependent manner compared to vehicle control and prevented death in all mice that received either dose .

Adjuvant for Vaccines: TLR7 agonists are used as adjuvants to enhance the immune response to vaccines .

  • TLR7-Nanoparticle Adjuvant: A polymeric Toll-like receptor 7 agonist nanoparticle (TLR7-NP) adjuvant enhances lymph node targeting and leads to persistent activation of immune cells . Compared to TLR7–alum, TLR7-NP showed a 5.5- to 27.8-fold increase in the cellular uptake in the vast majority of APCs in dLNs, including B cells, DCs, macrophages, and Ly6C .

Clinical Trials

AgonistTargetIndicationStatus
TQ-A3334TLR7Non-small-cell lung cancerPhase 1/2 study (NCT04273815) of TQ-A3334 tablets administered weekly alone or in combination with anlotinib; a phase 1a study showed it was tolerable in healthy volunteers
RO7020531TLR7Chronic Hepatitis BIn clinical development as part of a curative regimen against chronic hepatitis B
Guretolimod (DSP-0509)TLR7Solid TumorsUnder evaluation in a clinical study (NCT03416335), showed significant tumor reduction in mice
RO7119929TLR7Solid TumorsPhase 1 study of RO7119929; events generally had a predictable onset within 12h post-dosing; increases in TLR7-related peripheral pharmacodynamic (PD) biomarkers were associated with higher doses

作用机制

TLR7 激动剂 3 通过与 TLR7 结合发挥其作用,TLR7 位于免疫细胞的细胞内内体中。 这种结合会触发信号级联反应,导致活化核因子κB (NF-κB) 并产生 I 型干扰素和促炎细胞因子。 这些分子在抗病毒和抗肿瘤免疫中起着至关重要的作用 .

类似化合物:

TLR7 激动剂 3 的独特性: TLR7 激动剂 3 在其特定的结构修饰方面是独一无二的,这些修饰增强了其对 TLR7 的结合亲和力和选择性。 与其他类似化合物相比,这些修饰导致更有效地激活免疫反应 .

相似化合物的比较

Uniqueness of TLR7 Agonist 3: this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .

生物活性

Toll-like receptors (TLRs) are pivotal components of the innate immune system, playing a crucial role in recognizing pathogens and initiating immune responses. Among them, TLR7 is particularly important for detecting single-stranded RNA viruses and is a target for therapeutic agents designed to enhance immune responses. This article focuses on the biological activity of TLR7 agonist 3, examining its mechanisms, effects on various cell types, and potential therapeutic applications.

TLR7 agonists, including this compound, activate signaling pathways that lead to the production of pro-inflammatory cytokines. Upon binding to TLR7, these agonists induce the recruitment of MyD88, which subsequently activates downstream signaling cascades involving NF-κB and IRF7. This results in the expression of type I interferons (IFN-α) and other cytokines such as TNF-α and IL-12, which are critical for antiviral immunity and the activation of adaptive immune responses .

Cytokine Production

This compound has been shown to significantly enhance the production of key cytokines in various immune cell types:

  • Plasmacytoid Dendritic Cells (pDCs) : These cells are primarily responsible for producing IFN-α upon TLR7 activation. Studies indicate that this compound effectively stimulates pDCs to secrete high levels of IFN-α, contributing to antiviral responses .
  • Monocytes and Myeloid Dendritic Cells (mDCs) : While pDCs predominantly produce IFN-α, mDCs respond by producing IL-12 and TNF-α when stimulated with TLR7 agonists. This differential response underscores the importance of TLR7 in shaping the immune landscape during infections .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been observed that TLR7 activation can enhance the efficacy of chemotherapy by augmenting tumor immunogenicity. In murine models, treatment with TLR7 agonists led to reduced tumor growth rates and increased survival times . The mechanism involves not only direct effects on tumor cells but also the modulation of the tumor microenvironment through enhanced immune cell infiltration.

Case Studies

  • Melanoma Treatment : In a study involving melanoma-bearing mice, administration of this compound resulted in significant tumor regression. The mechanism was linked to enhanced autophagy and apoptosis in tumor cells, highlighting its role as a potential radiosensitizer in combination therapies .
  • Chronic Viral Infections : Clinical trials have explored the use of TLR7 agonists in treating chronic hepatitis B virus (HBV) infections. Results indicated that patients receiving TLR7 agonist therapy exhibited increased viral clearance rates and improved liver function tests compared to placebo groups .

Data Table: Cytokine Production Induced by this compound

Cell TypeCytokine ProducedResponse Level
Plasmacytoid DCsIFN-αHigh
Myeloid DCsIL-12Moderate
MonocytesTNF-αModerate
B cellsIgGVariable

属性

IUPAC Name

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVQUOQRHRGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TLR7 agonist 3
Reactant of Route 2
TLR7 agonist 3
Reactant of Route 3
TLR7 agonist 3
Reactant of Route 4
TLR7 agonist 3
Reactant of Route 5
Reactant of Route 5
TLR7 agonist 3
Reactant of Route 6
Reactant of Route 6
TLR7 agonist 3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。